molecular formula C8H7BF4O3 B2669532 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid CAS No. 2096339-77-2

2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid

Cat. No. B2669532
CAS RN: 2096339-77-2
M. Wt: 237.94
InChI Key: DJGFZFNQPKCUHG-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid is a chemical compound with the CAS Number 2096339-77-2 and a linear formula of C8H7BF4O3 . It has a molecular weight of 237.95 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BF4O3/c1-16-5-3-2-4(8(11,12)13)7(10)6(5)9(14)15/h2-3,14-15H,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerated environment .

Scientific Research Applications

Proton Exchange Membranes

2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid has been explored in the synthesis of novel sulfonated polymers for proton exchange membranes (PEMs) in fuel cells. These membranes are crucial for the operation of fuel cells, facilitating proton transport while blocking electrons to ensure efficient energy conversion. The incorporation of fluorinated boronic acids into the polymer backbone enhances the membrane's chemical stability, proton conductivity, and thermal stability, making them highly suitable for high-performance fuel cell applications (Kim, Robertson, & Guiver, 2008).

Synthesis of Fluorinated Compounds

The compound serves as a precursor in the synthesis of various fluorinated organic compounds, which are of significant interest in pharmaceuticals and agrochemicals due to their enhanced biological activity, stability, and membrane permeability. Techniques such as deoxofluorination and the introduction of trifluoromethyl groups have been developed using fluorinated boronic acids. These methods enable the transformation of alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives, highlighting the versatility of fluorinated boronic acids in organic synthesis (Lal, Pez, Pesaresi, & Prozonic, 1999).

Electrophilic Fluorination

Electrophilic fluorination is another significant application where this compound plays a crucial role. This process involves the introduction of fluorine atoms into organic molecules, which can dramatically alter the molecule's physical, chemical, and biological properties. The development of new fluorination agents that are more stable, less toxic, and have a broader substrate scope has been facilitated by research into fluorinated boronic acids. Such advancements have made the late-stage fluorination of drug molecules more feasible, underscoring the importance of fluorinated boronic acids in medicinal chemistry (Stavber, Zupan, Poss, & Shia, 1995).

Fluorescence Quenching Studies

Fluorinated boronic acids are also utilized in fluorescence studies, particularly in investigating the mechanism of fluorescence quenching. These studies are vital for developing new fluorescent probes and materials with applications ranging from biochemical sensing to imaging. By understanding how fluorinated compounds interact with light and other molecules, researchers can design more efficient and sensitive fluorescent markers for various scientific and medical applications (Geethanjali, Nagaraja, & Melavanki, 2015).

properties

IUPAC Name

[2-fluoro-6-methoxy-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O3/c1-16-5-3-2-4(8(11,12)13)7(10)6(5)9(14)15/h2-3,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGFZFNQPKCUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C(F)(F)F)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096339-77-2
Record name 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid
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